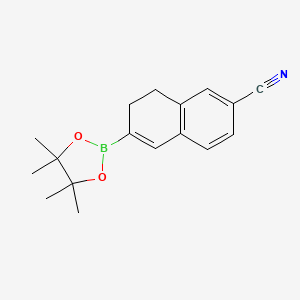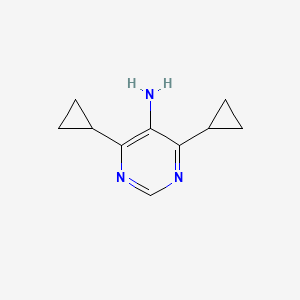
4-(2-(4-amino-2-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with 4-amino-2-methylphenol, followed by further functionalization to introduce the pyrimidinamine moiety. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The amino and phenoxy groups can be oxidized under specific conditions.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
870221-77-5 |
|---|---|
Fórmula molecular |
C17H17N5O |
Peso molecular |
307.35 g/mol |
Nombre IUPAC |
4-[2-(4-amino-2-methylphenoxy)pyridin-3-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H17N5O/c1-11-10-12(18)5-6-15(11)23-16-13(4-3-8-20-16)14-7-9-21-17(19-2)22-14/h3-10H,18H2,1-2H3,(H,19,21,22) |
Clave InChI |
RKTXSHQEGMNRPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC2=C(C=CC=N2)C3=NC(=NC=C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)

![1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine](/img/structure/B13986501.png)





